6-chloro-N,N-diethylpyridazin-3-amine chemical properties
6-chloro-N,N-diethylpyridazin-3-amine chemical properties
An In-depth Technical Guide to 6-chloro-N,N-diethylpyridazin-3-amine
Abstract
This technical guide provides a comprehensive overview of the chemical properties, synthesis, and reactivity of 6-chloro-N,N-diethylpyridazin-3-amine (CAS No. 55825-40-6). As a derivative of the critical synthetic building block 6-chloropyridazin-3-amine, this tertiary amine offers a unique combination of a reactive handle for advanced molecular construction and a lipophilic substituent for modulating physicochemical properties. This document is intended for researchers, scientists, and drug development professionals engaged in the synthesis of novel heterocyclic compounds for applications in medicinal chemistry and materials science. We will delve into its logical synthesis, predicted spectroscopic characteristics, and key reactivity patterns, including nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions.
Introduction and Molecular Overview
6-chloro-N,N-diethylpyridazin-3-amine is a substituted pyridazine, a class of 1,2-diazine heterocycles prevalent in pharmacologically active compounds. Its structure is characterized by a pyridazine ring bearing a chlorine atom at the 6-position and a diethylamino group at the 3-position. The parent compound, 6-chloropyridazin-3-amine, is a well-established and versatile intermediate in the synthesis of pharmaceuticals and agrochemicals.[1][2] The introduction of the N,N-diethyl group in place of the primary amine is a strategic modification intended to alter properties such as solubility, lipophilicity, metabolic stability, and receptor-binding interactions of downstream products.
The key features of this molecule are the two primary sites of reactivity:
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The C6-Cl Bond: The chlorine atom is attached to an electron-deficient pyridazine ring, making it an excellent leaving group for nucleophilic aromatic substitution (SNAr) and a suitable partner in various metal-catalyzed cross-coupling reactions.[3]
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The Nitrogen Atoms: The basicity of the diethylamino nitrogen and the two ring nitrogens can influence the molecule's properties and interactions, including its role as a ligand or its protonation state.
This guide will provide a predictive but scientifically grounded exploration of its chemical behavior, based on the well-documented chemistry of its analogs.
Synthesis and Purification
While specific literature on the synthesis of 6-chloro-N,N-diethylpyridazin-3-amine is scarce, a highly logical and efficient synthetic route can be extrapolated from the established synthesis of its parent amine, 6-chloropyridazin-3-amine. The most direct approach is the regioselective nucleophilic aromatic substitution of 3,6-dichloropyridazine with diethylamine.
The synthesis of the parent compound, 3-amino-6-chloropyridazine, is typically achieved by reacting 3,6-dichloropyridazine with ammonia in a suitable solvent at elevated temperatures.[4][5] The greater nucleophilicity of the C3 position over the C6 position in 3,6-dichloropyridazine drives the regioselectivity of the initial substitution. A similar principle applies to the reaction with diethylamine.
Proposed Synthetic Workflow
Caption: Proposed synthesis of 6-chloro-N,N-diethylpyridazin-3-amine.
Step-by-Step Experimental Protocol (Predictive)
Objective: To synthesize 6-chloro-N,N-diethylpyridazin-3-amine via nucleophilic aromatic substitution.
Materials:
-
3,6-Dichloropyridazine
-
Diethylamine
-
Ethanol (or N,N-Dimethylformamide)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium chloride solution (brine)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: In a pressure-rated sealed vessel, dissolve 3,6-dichloropyridazine (1.0 eq) in ethanol.
-
Reagent Addition: Add diethylamine (3.0-5.0 eq). The use of excess diethylamine serves both as the nucleophile and as a base to neutralize the HCl generated in situ.
-
Reaction Conditions: Seal the vessel and heat the reaction mixture to 130-140 °C for 24-96 hours. The reaction progress should be monitored by TLC or LC-MS. The conditions are based on similar amination reactions which require elevated temperatures for completion.[5]
-
Work-up: After cooling the reaction to room temperature, concentrate the mixture under reduced pressure to remove the excess diethylamine and solvent.
-
Extraction: Redissolve the residue in ethyl acetate and wash with water, followed by brine. This removes any remaining diethylamine hydrochloride and other aqueous-soluble impurities.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude residue by column chromatography on silica gel, using a gradient of hexane and ethyl acetate as the eluent, to afford the pure 6-chloro-N,N-diethylpyridazin-3-amine.
Physicochemical and Spectroscopic Properties
No experimental data for the target compound is readily available in peer-reviewed literature. The following properties are therefore calculated or predicted based on its chemical structure and data from analogous compounds.
Summary of Properties
| Property | Value | Source / Method |
| CAS Number | 55825-40-6 | Amerigo Scientific[6] |
| Molecular Formula | C₈H₁₂ClN₃ | - |
| Molecular Weight | 185.65 g/mol | Calculated[6] |
| Appearance | Predicted: Off-white to yellow solid/oil | Analogy to analogs |
| Melting Point | Predicted: < 100 °C | Lower than 3-amino-6-chloropyridazine (210 °C) due to lack of H-bonding[5] |
| Boiling Point | Predicted: > 300 °C | Estimation |
| Solubility | Predicted: Soluble in common organic solvents (DMSO, DCM, EtOAc, MeOH) | Structural analysis |
Predicted Spectroscopic Data
The following spectra are predicted to aid in the structural confirmation of the synthesized molecule.
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¹H NMR (400 MHz, CDCl₃):
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δ ≈ 7.20 (d, J ≈ 9.2 Hz, 1H, Pyridazine H-5)
-
δ ≈ 6.70 (d, J ≈ 9.2 Hz, 1H, Pyridazine H-4)
-
δ ≈ 3.60 (q, J ≈ 7.2 Hz, 4H, -N(CH₂CH₃)₂)
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δ ≈ 1.25 (t, J ≈ 7.2 Hz, 6H, -N(CH₂CH₃)₂)
-
Causality: The two pyridazine protons are expected to appear as doublets due to coupling with each other. The upfield shift compared to the parent amine (δ 6.95, 7.34 in MeOD) is anticipated due to the electron-donating nature of the diethylamino group.[5] The ethyl protons will show a characteristic quartet and triplet pattern.
-
-
¹³C NMR (100 MHz, CDCl₃):
-
δ ≈ 158.0 (C3)
-
δ ≈ 148.0 (C6)
-
δ ≈ 129.0 (C5)
-
δ ≈ 115.0 (C4)
-
δ ≈ 45.0 (-NCH₂)
-
δ ≈ 13.0 (-CH₃)
-
Causality: The chemical shifts are estimated based on the parent amine, with adjustments for the N-diethyl substitution.[5]
-
-
Mass Spectrometry (EI):
-
Molecular Ion (M⁺): m/z 185 and 187 in an approximate 3:1 ratio, characteristic of a compound containing one chlorine atom.[7]
-
Major Fragments:
-
m/z 170 ([M-CH₃]⁺): Loss of a methyl radical.
-
m/z 156 ([M-C₂H₅]⁺): Alpha-cleavage resulting in the loss of an ethyl radical, a common fragmentation for N-alkyl amines.[8]
-
m/z 121 ([M-C₂H₅, -Cl]⁺): Subsequent loss of a chlorine radical.
-
-
-
Infrared (IR) Spectroscopy (KBr Pellet):
-
ν ≈ 3100-3000 cm⁻¹ (Aromatic C-H stretch)
-
ν ≈ 2970, 2930, 2870 cm⁻¹ (Aliphatic C-H stretch)
-
ν ≈ 1600, 1570 cm⁻¹ (C=N and C=C ring stretching)
-
ν ≈ 1250 cm⁻¹ (Aromatic C-N stretch)
-
ν ≈ 830 cm⁻¹ (C-Cl stretch)
-
Chemical Reactivity and Synthetic Applications
The synthetic utility of 6-chloro-N,N-diethylpyridazin-3-amine is primarily derived from the reactivity of the C-Cl bond, which can be readily displaced or used in cross-coupling reactions to build more complex molecular architectures.
Caption: Key reactivity pathways for synthetic diversification.
Nucleophilic Aromatic Substitution (SNAr)
The pyridazine ring is inherently electron-deficient due to the presence of two electronegative nitrogen atoms. This electronic property activates attached halogens towards nucleophilic attack.[3][9] The chlorine at the C6 position is particularly labile and can be displaced by a wide range of nucleophiles under relatively mild conditions.
-
Mechanism: The reaction proceeds via a two-step addition-elimination mechanism, involving the formation of a negatively charged Meisenheimer intermediate. The electron-withdrawing nature of the ring nitrogens stabilizes this intermediate, facilitating the reaction.[10]
-
Applications: This reaction is ideal for introducing diverse functional groups.
-
O-Nucleophiles: Reaction with alkoxides (e.g., sodium methoxide) yields 6-alkoxypyridazine derivatives.
-
N-Nucleophiles: Further amination with primary or secondary amines can lead to the synthesis of 3,6-diaminopyridazines.
-
S-Nucleophiles: Thiolates can be used to introduce sulfur-containing moieties.
-
Palladium-Catalyzed Cross-Coupling Reactions
The C-Cl bond serves as an effective handle for palladium-catalyzed cross-coupling reactions, which are powerful tools for C-C bond formation.[11]
-
Suzuki-Miyaura Coupling: This is one of the most versatile methods for creating biaryl or vinyl-substituted pyridazines.[12] The reaction of 6-chloro-N,N-diethylpyridazin-3-amine with an aryl or vinyl boronic acid (or its ester) in the presence of a palladium catalyst (e.g., Pd(PPh₃)₄, Pd₂(dba)₃ with a suitable ligand) and a base (e.g., K₂CO₃, Cs₂CO₃) would yield the corresponding 6-substituted product.[13] This reaction is tolerant of a wide range of functional groups, making it highly valuable in complex molecule synthesis.[14]
-
Other Cross-Couplings: Other reactions such as Stille (with organostannanes), Sonogashira (with terminal alkynes), and Buchwald-Hartwig amination (with amines) are also highly plausible, further expanding the synthetic potential of this building block.[3][11]
Safety and Handling
Based on the GHS classifications for the structurally similar 6-chloropyridazin-3-amine, 6-chloro-N,N-diethylpyridazin-3-amine should be handled with caution as a potentially hazardous chemical.[15]
-
Hazard Codes (Predicted): H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).
-
Precautionary Measures:
-
Engineering Controls: Use only in a well-ventilated area, preferably in a chemical fume hood.
-
Personal Protective Equipment (PPE): Wear protective gloves, chemical safety goggles, and a lab coat.
-
Handling: Avoid breathing dust, vapor, mist, or gas. Avoid contact with skin and eyes. Wash hands thoroughly after handling.
-
Store the compound in a tightly sealed container in a cool, dry place, away from incompatible materials.
Conclusion
6-chloro-N,N-diethylpyridazin-3-amine represents a valuable, yet under-explored, chemical intermediate. Its synthesis is readily achievable from commercial starting materials, and its chemical properties are dictated by a highly reactive C-Cl bond amenable to a wide array of synthetic transformations. The presence of the N,N-diethyl group provides a tool for fine-tuning the properties of target molecules. This guide provides a solid, scientifically-reasoned foundation for researchers to incorporate this versatile building block into their synthetic programs for the discovery and development of new chemical entities in the pharmaceutical and agrochemical industries.
References
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- 14. Pd-Catalysed Suzuki–Miyaura cross-coupling of aryl chlorides at low catalyst loadings in water for the synthesis of industrially important fungicides - Green Chemistry (RSC Publishing) [pubs.rsc.org]
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